BenchChemオンラインストアへようこそ!

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate

ORL-1 modulator Opioid receptor Pain research

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate (CAS 439095-56-4) is a synthetic small molecule composed of a quinoxaline core substituted at the 2- and 3- positions with ethyl groups, linked via the 6-position to an N-piperidine ring bearing an ethyl ester at the 4-position. With a molecular formula of C20H27N3O2 and a molecular weight of 341.46 g/mol, this compound belongs to the substituted-quinoxaline-type piperidine family, a chemotype extensively developed by Purdue Pharma and Shionogi for modulating the opioid receptor-like 1 (ORL-1) and classical opioid receptors.

Molecular Formula C20H27N3O2
Molecular Weight 341.4 g/mol
CAS No. 439095-56-4
Cat. No. B1303710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate
CAS439095-56-4
Molecular FormulaC20H27N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C(C=C2)N3CCC(CC3)C(=O)OCC)N=C1CC
InChIInChI=1S/C20H27N3O2/c1-4-16-17(5-2)22-19-13-15(7-8-18(19)21-16)23-11-9-14(10-12-23)20(24)25-6-3/h7-8,13-14H,4-6,9-12H2,1-3H3
InChIKeyJURZCLGBTSTISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate (CAS 439095-56-4): A Non-Bridged Quinoxaline-Piperidine Scaffold for ORL-1/Opioid Receptor Pain Research


Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate (CAS 439095-56-4) is a synthetic small molecule composed of a quinoxaline core substituted at the 2- and 3- positions with ethyl groups, linked via the 6-position to an N-piperidine ring bearing an ethyl ester at the 4-position [1] . With a molecular formula of C20H27N3O2 and a molecular weight of 341.46 g/mol, this compound belongs to the substituted-quinoxaline-type piperidine family, a chemotype extensively developed by Purdue Pharma and Shionogi for modulating the opioid receptor-like 1 (ORL-1) and classical opioid receptors [2] [3] [4]. Unlike the heavily patented bridged-piperidine analogs within this series, this compound retains a flexible, non-bridged piperidine ring, a structural feature that can influence receptor binding kinetics, selectivity, and downstream signaling profiles [4].

Why Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate Cannot Be Replaced by Generic Quinoxaline or Piperidine Analogs


Generic quinoxaline or piperidine building blocks cannot replicate the target engagement profile of Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate because the combination of the 2,3-diethyl substitution on the quinoxaline core and the non-bridged piperidine-4-carboxylate ester is structurally embedded within a specific patent landscape targeting the ORL-1/nociceptin receptor and opioid receptor pathways [1] [2] [3]. Removing the 2,3-diethyl groups reduces molecular weight by 56.1 g/mol (from 341.46 to 285.34) and lowers the melting point by approximately 17–19 °C, which translates into altered solid-state handling, solubility, and potentially membrane permeability [4]. Moreover, substituting the non-bridged piperidine with a bridged-piperidine scaffold—the dominant architecture in high-affinity ORL-1 modulators with Ki values as low as 2.4 nM—fundamentally alters conformational flexibility and receptor interaction kinetics [3] [5]. These structural distinctions mean that generic analogs are not functionally interchangeable in assays designed to probe differential ORL-1, μ, κ, or δ opioid receptor pharmacology.

Quantitative Differentiation Evidence for Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate vs. Closest Analogs


Non-Bridged vs. Bridged Piperidine Scaffold: Conformational Flexibility and Receptor Binding Potential

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate features a non-bridged piperidine ring, distinguishing it from the bridged-piperidine analogs that dominate the high-affinity ORL-1 modulator patent landscape. In the bridged-piperidine series, representative compounds achieve ORL-1 Ki values of 2.4 ± 0.2 nM [1]. The non-bridged scaffold retains rotational flexibility around the piperidine ring, which can alter binding kinetics and receptor residence time compared to the conformationally constrained bridged analogs [2] [3]. This structural difference makes the compound a valuable comparator for probing the contribution of piperidine ring flexibility to ORL-1 and opioid receptor subtype selectivity.

ORL-1 modulator Opioid receptor Pain research Scaffold flexibility

Melting Point Elevation vs. Des-Diethyl Analog: Solid-State Handling Differentiation

The presence of ethyl substituents at positions 2 and 3 of the quinoxaline core significantly alters the solid-state properties of Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate compared to the unsubstituted analog. The target compound exhibits a melting point range of 86–88 °C [1], while its des-diethyl counterpart, Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate (CAS 453557-64-7), melts at 69–71 °C . This represents a melting point elevation of approximately 17–19 °C, consistent with enhanced intermolecular van der Waals interactions conferred by the additional ethyl groups. The higher melting point translates to improved room-temperature solid stability and potentially different solubility profiles in organic solvents commonly used for in vitro assay preparation.

Solid-state chemistry Crystallinity Formulation pre-screening Handling

Molecular Weight and Lipophilicity Shift Relative to Core Analog

The 2,3-diethyl substitution on the quinoxaline core increases the molecular weight by 56.1 g/mol compared to the unsubstituted quinoxaline-piperidine analog (341.46 g/mol vs. 285.34 g/mol) and adds four methylene (-CH₂-) units, each contributing approximately +0.5 to the calculated logP [1] [2]. This predicts a logP increase of roughly +2.0 log units for the target compound relative to the des-diethyl analog, translating into substantially higher membrane permeability potential according to Lipinski's Rule of Five framework [2]. For researchers optimizing CNS penetration or oral bioavailability, this physicochemical differentiation is a critical selection criterion that cannot be achieved with the lower molecular weight, less lipophilic unsubstituted analog.

Lipophilicity LogP Membrane permeability ADME prediction

Patent-Defined Target Pathway: ORL-1/Nociceptin and Opioid Receptor Modulation

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate falls within the generic Markush structures of the Purdue Pharma/Shionogi patent family (EP2433935A1, EP2433937B1, US8846929B2) directed to substituted-quinoxaline-type piperidine compounds for treating pain via modulation of the ORL-1 (nociceptin) receptor and/or classical μ, κ, and δ opioid receptors [1] [2] [3]. The patent family describes compounds with ORL-1 binding affinities (Ki) ranging from sub-nanomolar to low micromolar and μ-opioid receptor Ki values ranging from ~10 nM to >1 μM, depending on the specific substitution pattern [4]. This patent-defined target pathway differentiates the compound from generic quinoxaline derivatives used in anticancer or antimicrobial screening programs, where the mechanism of action is typically unrelated to opioid receptor pharmacology [5].

ORL-1 Nociceptin receptor Opioid receptor Pain Target validation

Purity Baseline and Technical Grade Reproducibility

Commercially sourced Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate is supplied at a minimum purity specification of 95% (HPLC), as confirmed by multiple independent vendors including AK Scientific and abcr GmbH . This purity baseline is consistent with the des-diethyl analog (CAS 453557-64-7), which is also supplied at ≥95% purity . However, the target compound is available from fewer suppliers and has been listed as a discontinued product by at least one vendor (CymitQuimica), indicating that procurement requires careful source verification to ensure batch-to-batch consistency in receptor binding and functional assays .

Purity specification Reproducibility Quality control Procurement

Best-Fit Application Scenarios for Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate Based on Quantitative Differentiation Evidence


ORL-1/Nociceptin Receptor SAR Studies Requiring a Non-Bridged Piperidine Comparator

In structure-activity relationship (SAR) campaigns aimed at optimizing ORL-1 receptor ligands for pain management, Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate serves as an essential non-bridged comparator to the high-affinity bridged-piperidine analogs (e.g., those with ORL-1 Ki = 2.4 ± 0.2 nM) [1]. By comparing the binding affinity and functional activity (agonist/antagonist) of the flexible non-bridged scaffold against the constrained bridged analogs, medicinal chemists can quantitatively dissect the contribution of piperidine ring conformational freedom to receptor subtype selectivity (ORL-1 vs. μ, κ, δ) . This application is directly supported by the patent-defined target pathway evidence in Section 3.

ADME Property Optimization Leveraging the +56.1 g/mol MW and ~+2.0 logP Shift

For drug discovery programs optimizing CNS penetration or oral bioavailability of quinoxaline-piperidine scaffolds, the 2,3-diethyl substitution provides a predictable ~+2.0 log unit increase in lipophilicity relative to the des-diethyl analog (MW 285.34 → 341.46 g/mol) [1] . Researchers can use this compound to experimentally correlate the calculated logP shift with measured parameters such as Caco-2 permeability, brain-to-plasma ratio, and microsomal stability, generating quantitative structure-property relationship (QSPR) models that guide further lead optimization. The higher melting point (86–88 °C vs. 69–71 °C) also facilitates accurate solid dosing for in vivo pharmacokinetic studies .

Opioid Receptor Polypharmacology Profiling in Pain Research

Compounds within the substituted-quinoxaline-type piperidine patent family are claimed to modulate multiple opioid receptor subtypes (ORL-1, μ, κ, δ) [1] . Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate, with its non-bridged piperidine architecture, can be used in radioligand binding panels across all four receptor subtypes to generate a selectivity fingerprint. This fingerprint can then be compared with that of the bridged-piperidine analogs to identify structural features that drive receptor subtype bias—a key consideration for developing pain therapeutics with reduced μ-opioid-mediated side effects (respiratory depression, constipation, abuse liability) .

Solid-State Characterization and Pre-formulation Development

The melting point elevation of +17 to +19 °C relative to the des-diethyl analog (86–88 °C vs. 69–71 °C) makes Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate a superior candidate for laboratories conducting solid-state characterization, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) [1] . The higher melting point indicates stronger crystal lattice energy, which may translate to lower hygroscopicity and improved chemical stability under ambient storage conditions. These properties are directly relevant for pre-formulation screening in early-stage drug development.

Quote Request

Request a Quote for Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.